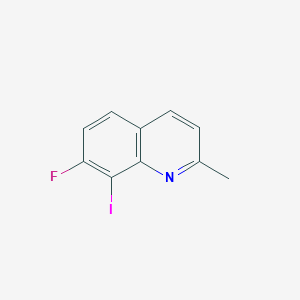

7-Fluoro-8-iodo-2-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7FIN |

|---|---|

Molecular Weight |

287.07 g/mol |

IUPAC Name |

7-fluoro-8-iodo-2-methylquinoline |

InChI |

InChI=1S/C10H7FIN/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,1H3 |

InChI Key |

VPIRYXDEEBAGJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2I)F |

Origin of Product |

United States |

Synthetic Methodologies for 7 Fluoro 8 Iodo 2 Methylquinoline and Analogues

Direct Synthesis Approaches to 7-Fluoro-8-iodo-2-methylquinoline

Cyclization Reactions for Fluorinated and Iodinated Quinoline (B57606) Formation

Cyclization reactions are a cornerstone of quinoline synthesis. Classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses involve the condensation of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones to form the quinoline ring system. nih.gov For a polysubstituted quinoline like this compound, a suitably substituted aniline (B41778) would be the key starting material. For instance, a hypothetical route could involve the cyclization of 3-fluoro-2-iodoaniline (B1320775) with a propanal derivative.

Recent advancements have focused on metal-catalyzed cyclization reactions. For example, palladium-catalyzed electrophilic cyclization of N-aryl propargylamines has been shown to produce various substituted quinolines. researchgate.net Similarly, iodine-mediated desulfurative cyclization of 1,5-benzothiazepine (B1259763) intermediates, formed from the reaction of o-aminothiophenols and ynones, provides a one-pot tandem process for quinoline synthesis. nih.gov These modern methods offer greater control and efficiency in constructing complex quinoline cores.

Another notable approach involves the cyclization of N-(2-alkynyl)anilines. Electrophilic cyclization of these substrates using iodine can lead to the formation of 3-iodoquinolines. researchgate.net While not directly yielding the 7-fluoro-8-iodo substitution pattern, this methodology highlights the potential of using halogenating agents to drive the cyclization and concurrently install a halogen substituent.

Regioselective Halogenation Strategies for Quinoline Cores

Regioselective halogenation is a critical strategy for introducing fluorine and iodine at specific positions of a pre-formed quinoline ring. This approach often involves directing groups or specific reagents to achieve the desired selectivity.

Achieving regioselective fluorination of quinolines, particularly at the C7 position, can be challenging. Direct C–H fluorination is an attractive method as it avoids the need for pre-functionalization. nih.gov Recent developments have shown that a concerted nucleophilic aromatic substitution strategy can achieve the fluorination of quinolines. nih.govacs.org This method utilizes an electron-transfer-enabled process that avoids the formation of high-energy intermediates, allowing for the successful nucleophilic oxidative fluorination of the quinoline scaffold. nih.govacs.org While broad in scope, achieving specific C7-fluorination would depend on the electronic properties of the starting quinoline derivative.

The C8 position of the quinoline ring can be selectively iodinated through several methods. One approach involves the use of quinoline N-oxides, which can direct iodination to the C8 position. Rhodium-catalyzed C-H iodination of quinoline-N-oxide with N-iodosuccinimide (NIS) has been reported to achieve C8 iodination. rsc.orgresearchgate.netresearchgate.net Another strategy involves the reaction of quinoline with iodine in the presence of silver sulfate (B86663) and concentrated sulfuric acid, which can yield a mixture of 5- and 8-iodoquinolines. pjsir.org The regioselectivity can be influenced by the reaction conditions and the substituents already present on the quinoline ring. For instance, directing groups at the 8-position can facilitate remote C5-halogenation, but similar strategies for C8 remain a focus of research. rsc.orgnih.gov

| Reagent/Catalyst | Position of Iodination | Reference |

| Rhodium catalyst, NIS | C8 | rsc.orgresearchgate.netresearchgate.net |

| Iodine, Silver Sulfate, Sulfuric Acid | C5 and C8 | pjsir.org |

The introduction of a methyl group at the C2 position of the quinoline ring is a common transformation. The Povarov reaction, a three-component reaction between an aniline, an aldehyde (like acetaldehyde), and an activated alkene, can be utilized to synthesize 2-methylquinoline (B7769805) derivatives. iipseries.org Another classical approach is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone, often generated in situ. nih.gov For instance, the reaction of aniline with crotonaldehyde (B89634) (formed from acetaldehyde) in the presence of an acid and an oxidizing agent can yield 2-methylquinoline.

Modern methods for C2-alkylation often employ transition metal catalysis. Rhodium, palladium, and copper catalytic systems have been developed for the introduction of alkyl chains at the C2 position, frequently using quinoline N-oxides as the starting material. nih.gov

| Reaction Name | Reactants | Product | Reference |

| Povarov Reaction | Aniline, Acetaldehyde, Activated Alkene | 2-Methylquinoline derivative | iipseries.org |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde | 2-Methylquinoline | nih.gov |

Multi-Component Reactions for Substituted Quinoline Synthesis

Multi-component reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like substituted quinolines in a single step from three or more starting materials. rsc.orgresearchgate.net This approach offers high atom economy and allows for the rapid generation of diverse quinoline scaffolds. rsc.org

The Povarov reaction, as mentioned earlier, is a prominent example of an MCR used for quinoline synthesis. iipseries.org Other notable MCRs include the Friedländer annulation, which can be performed as a three-component reaction of an aniline, a carbonyl compound, and an α-methylene ketone or aldehyde. iipseries.org The versatility of MCRs allows for the incorporation of various functional groups, making them suitable for the synthesis of highly substituted quinolines. acs.org For the synthesis of this compound, a hypothetical MCR could involve the reaction of 3-fluoro-2-iodoaniline, acetaldehyde, and a suitable third component under catalytic conditions. The development of novel MCRs continues to be an active area of research, holding promise for the efficient and diverse synthesis of quinoline derivatives. rsc.org

Classical and Modern Quinoline Synthesis Modifications Relevant to Halogenated Derivatives

The synthesis of halogenated quinolines, including this compound, often relies on the adaptation of century-old, yet robust, chemical reactions. These methods typically involve the condensation and cyclization of substituted aniline precursors. The choice of starting materials, particularly the substitution pattern on the aniline ring, is paramount in dictating the final arrangement of substituents on the quinoline scaffold.

Adaptations of Skraup Synthesis for Halogenated Quinoline Scaffolds

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone of quinoline synthesis. iipseries.orgwikipedia.org The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.

The versatility of the Skraup reaction allows for the synthesis of halogenated quinolines by employing halogen-substituted anilines as starting materials. google.com For instance, the use of a meta-substituted aniline can lead to a mixture of 5- and 7-substituted quinoline products. researchgate.net To synthesize a precursor for the target molecule, one might consider starting with an appropriately substituted fluoroaniline. The harsh, strongly acidic and high-temperature conditions of the reaction necessitate that the halogen substituents are stable under such an environment. google.comresearchgate.net Research has demonstrated the successful synthesis of various fluoroquinolines, such as 5,7-difluoro-, 5,6,7-trifluoro-, and 7-chloro-6,8-difluoroquinolines, using this method, highlighting its utility for creating polyhalogenated scaffolds. colab.ws

Table 1: Key Features of the Skraup Synthesis for Halogenated Quinolines

| Feature | Description |

| Reactants | Substituted Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene, Arsenic Acid) |

| Principle | Dehydration of glycerol to acrolein, followed by Michael addition, cyclization, and oxidation. |

| Adaptation | Use of halogenated anilines (e.g., fluoroanilines) as precursors. |

| Key Challenge | Harsh reaction conditions (strong acid, high temperature) can be destructive; product mixtures can form from certain substitution patterns. researchgate.net |

| Catalyst | Ferrous sulfate is often added to moderate the otherwise vigorous reaction. wikipedia.org |

Friedländer Annulation Variants for Fluoroquinoline Synthesis

The Friedländer synthesis, discovered by Paul Friedländer in 1882, offers a more direct route to quinolines by condensing a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde). nih.govwikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org

For the synthesis of fluoroquinolines, a 2-aminoaryl ketone or aldehyde bearing a fluorine substituent is required. For example, the synthesis of 2-substituted 4-trifluoromethyl quinoline derivatives has been successfully achieved using a proline-catalyzed Friedländer annulation, demonstrating the reaction's applicability to fluorinated systems. researchgate.net To construct a molecule like 7-fluoro-2-methylquinoline (B75012), one would theoretically start with a 2-amino-4-fluorobenzaldehyde (B111960) and react it with acetone. Modern variations have focused on improving efficiency and sustainability, employing catalysts like iodine, toluenesulfonic acid, Lewis acids, and even ionic liquids under solvent-free or microwave-assisted conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net

Table 2: Friedländer Annulation for Fluoroquinoline Synthesis

| Feature | Description |

| Reactants | 2-Amino(fluoro)aryl Aldehyde or Ketone, Compound with α-methylene group (e.g., Acetone). |

| Principle | Base- or acid-catalyzed condensation followed by cyclodehydration. |

| Adaptation | Use of fluorinated 2-aminoaryl carbonyl compounds as precursors. |

| Advantages | Generally proceeds under milder conditions than the Skraup synthesis and offers unambiguous regiochemical outcomes. nih.gov |

| Modern Catalysts | Proline, Iodine, Neodymium(III) nitrate, Nafion, Ionic Liquids. organic-chemistry.orgresearchgate.netresearchgate.net |

Doebner-Miller and Doebner Reactions for Iodoquinoline Precursors

The Doebner-Miller reaction is a modification of the Skraup synthesis where an α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst, such as a Lewis acid or a Brønsted acid. wikipedia.orgsynarchive.com This method is particularly useful for preparing 2- and/or 4-substituted quinolines. nih.gov The synthesis of an iodoquinoline precursor via this route would involve the reaction of an iodoaniline with an appropriate α,β-unsaturated aldehyde or ketone. For example, reacting 3-iodoaniline (B1194756) with crotonaldehyde could theoretically yield 7-iodo-2-methylquinoline.

A related method is the Doebner reaction, which involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.gov This approach could also be adapted for iodoquinoline synthesis by using an iodoaniline as the starting amine. A challenge with these reactions, particularly when using electron-deficient anilines, can be low yields, though modified procedures have been developed to address this. nih.gov

Table 3: Doebner-Miller and Doebner Reactions

| Reaction | Reactants | Product Type | Adaptation for Iodoquinolines |

| Doebner-Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid Catalyst | Substituted Quinolines | Use of an iodoaniline precursor. |

| Doebner | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic Acids | Use of an iodoaniline precursor. |

Conrad-Limpach Synthesis and Pfitzinger Reaction Applications for Quinoline Derivatives

The Conrad-Limpach synthesis produces 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) through the reaction of anilines with β-ketoesters. wikipedia.orgscribd.com The reaction conditions, particularly temperature, can influence the outcome, with lower temperatures favoring the Conrad-Limpach product (4-hydroxyquinoline) and higher temperatures favoring the Knorr product (2-hydroxyquinoline). quimicaorganica.org This method is highly relevant to the synthesis of halogenated quinolines. For example, 8-Fluoro-4-hydroxy-2-methylquinoline is a known compound that can be synthesized via this pathway, likely starting from 2-fluoroaniline (B146934) and ethyl acetoacetate. ossila.com

The Pfitzinger reaction provides another route to quinoline derivatives, specifically quinoline-4-carboxylic acids. wikipedia.org This method involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net To obtain a halogenated quinoline, a halogen-substituted isatin is used as the starting material. The resulting quinoline-4-carboxylic acid can then potentially undergo further chemical modification, such as decarboxylation. A variant, the Halberkann reaction, uses N-acyl isatins to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net

Transition Metal-Catalyzed and Metal-Free Synthetic Protocols for Halogenated Quinolines

While classical methods build the quinoline ring from acyclic precursors, modern synthetic chemistry often employs transition metal-catalyzed reactions to functionalize a pre-existing heterocyclic core. These methods offer high efficiency and regioselectivity for introducing substituents like halogens.

Palladium-Catalyzed Coupling Reactions for Quinoline Functionalization

Palladium catalysis is a powerful tool for the synthesis and functionalization of quinolines. nih.gov These reactions often proceed under mild conditions with high functional group tolerance. nih.gov Palladium-catalyzed C-H activation/functionalization has emerged as a particularly elegant strategy. For instance, the C-H arylation of quinoline N-oxides can be directed to the C2 or C8 position depending on the reaction conditions and ligands used. acs.orgmdpi.com

A plausible modern strategy to synthesize this compound could involve a two-step process: first, the synthesis of 7-fluoro-2-methylquinoline via a classical method (e.g., Doebner-Miller with 3-fluoroaniline (B1664137) and crotonaldehyde). Second, a regioselective palladium-catalyzed C-H iodination at the C8 position.

Alternatively, and perhaps more powerfully, palladium-catalyzed cross-coupling reactions provide a definitive route. The existence of precursors like 7-Fluoro-2-methylquinoline-8-boronic acid is indicative of this strategy. arctomsci.com This boronic acid derivative could undergo a palladium-catalyzed coupling reaction with an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine, to install the iodine atom precisely at the 8-position, yielding the target compound this compound.

Table 4: Palladium-Catalyzed Approaches to Halogenated Quinolines

| Method | Description | Relevance to Target Compound |

| C-H Functionalization | Direct, regioselective introduction of a substituent onto the quinoline C-H bond, often using a directing group like an N-oxide. acs.orgmdpi.com | Potential for direct C8-iodination of a 7-fluoro-2-methylquinoline precursor. |

| Cross-Coupling | Reaction of a quinoline-boronic acid or -halide with a suitable coupling partner. | Coupling of 7-Fluoro-2-methylquinoline-8-boronic acid with an iodine source to form this compound. arctomsci.com |

| Heck Coupling/Cyclization | Intramolecular or intermolecular coupling to form the quinoline ring itself. nih.gov | Can be used to construct the quinoline core with incorporated halogens. |

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at Halogenated Positions

The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds in the synthesis of complex organic molecules, including functionalized quinolines. rsc.org This palladium-catalyzed reaction, which couples an organoboron reagent with an organohalide, is widely used in the pharmaceutical industry due to its high functional group tolerance and the stability and low toxicity of the boronic acid reagents. rsc.org

In polyhalogenated systems like this compound, the site-selectivity of the Suzuki-Miyaura coupling is of paramount importance. The reactivity of the carbon-halogen bond in the initial oxidative addition step to the palladium(0) catalyst generally follows the trend: C-I > C-Br > C-OTf > C-Cl. rsc.org Consequently, for a substrate containing both iodo and fluoro substituents, the Suzuki-Miyaura reaction is expected to occur selectively at the more reactive C-I bond at the 8-position, leaving the C-F bond at the 7-position intact for potential subsequent transformations.

The choice of palladium catalyst and ligands can influence the selectivity, especially in finely balanced cases where electronic and steric effects of other substituents on the quinoline ring come into play. rsc.org For instance, the coupling of 2-chloro-6-bromoquinoline can be directed to either the C2 or C6 position by selecting different palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ respectively. rsc.org While specific studies on this compound are not detailed in the provided sources, the established principles of Suzuki-Miyaura reactions on dihalogenated quinolines strongly support a selective coupling at the C-8 iodo position. researchgate.netresearchgate.net

Table 1: Site-Selectivity in Suzuki-Miyaura Coupling of Dihaloquinolines

| Quinoline Substrate | Catalyst/Ligand | Coupling Position | Reference |

| 2-Chloro-6-bromoquinoline | Pd(PPh₃)₄ | C2 | rsc.org |

| 2-Chloro-6-bromoquinoline | Pd(dppf)Cl₂ | C6 | rsc.org |

| 2-Chloro-7-bromo-5-isopropylquinoline | Not specified | C7 | rsc.org |

| 2,4-Dichloro-8-bromo-7-methoxyquinoline | Not specified | C2 | rsc.org |

Other Pd-Catalyzed C-X Bond Formations and Functionalizations

Beyond the Suzuki-Miyaura reaction, a variety of other palladium-catalyzed cross-coupling reactions are instrumental in functionalizing halogenated quinolines. researchgate.net These methods allow for the formation of diverse carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides, providing a powerful route to alkynyl-substituted quinolines. mdpi.comlibretexts.org It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. mdpi.com For this compound, a Sonogashira reaction would selectively introduce an alkynyl group at the C-8 position.

Heck Coupling: The Heck reaction forms a C-C bond by coupling an alkene with an aryl halide. mdpi.com This method can be used to introduce alkenyl substituents onto the quinoline scaffold.

Stille Coupling: The Stille reaction utilizes organotin reagents to form C-C bonds with organohalides. libretexts.org The mechanism involves an oxidative addition, transmetallation, and reductive elimination cycle, similar to the Suzuki reaction. libretexts.org

Aza-Wacker Oxidative Cyclization: This is a method for quinoline synthesis itself. A palladium-catalyzed Wacker-type oxidative cyclization of aniline derivatives can produce 2-methylquinolines under mild conditions, using air as the oxidant. organic-chemistry.org

C-S Bond Formation: Palladium-catalyzed reactions can also be used to form carbon-sulfur bonds, leading to the synthesis of aryl sulfides. These reactions are valuable for creating structurally diverse molecules. rsc.org

These reactions, summarized in Table 2, demonstrate the versatility of palladium catalysis in modifying halogenated quinolines, allowing for the introduction of a wide array of functional groups. researchgate.netrsc.org

Table 2: Overview of Pd-Catalyzed Reactions for Quinoline Functionalization

| Reaction Name | Bond Formed | Reagents | Reference |

| Suzuki-Miyaura | C-C (sp²-sp²) | Organoboron | rsc.org |

| Sonogashira | C-C (sp²-sp) | Terminal Alkyne | mdpi.comlibretexts.org |

| Heck | C-C (sp²-sp²) | Alkene | mdpi.com |

| Stille | C-C (sp²-sp²) | Organotin | libretexts.org |

| Buchwald-Hartwig | C-N, C-O | Amine, Alcohol | mdpi.com |

| Cyanation | C-CN | Cyanide source | mdpi.com |

| Sulfenylation | C-S | Thiol source | rsc.org |

Copper-Catalyzed Methodologies in Halogenated Quinoline Synthesis

Copper-catalyzed reactions offer a complementary and often more cost-effective alternative to palladium-based methodologies for the synthesis and functionalization of quinolines. researchgate.net These methods are particularly relevant for forming C-N, C-O, and C-S bonds, as well as for certain C-C bond-forming and halogenation reactions.

A notable application is the copper(II)-catalyzed halogenation of quinoline derivatives at the C5 and C7 positions using inexpensive sodium halides (NaX, where X = Cl, Br, I). rsc.orgnih.gov This protocol proceeds under mild conditions and demonstrates good substrate tolerance. nih.gov Mechanistic studies suggest that a single-electron-transfer (SET) process is crucial for this transformation. rsc.org

Furthermore, copper catalysts are employed in domino reactions for the synthesis of the quinoline core itself. For example, quinoline derivatives can be obtained from enaminones and 2-iodo- or 2-bromobenzaldehydes through a copper-catalyzed sequence involving an aldol (B89426) reaction, C(aryl)-N bond formation, and subsequent elimination. rsc.org Copper(I)-catalyzed systems have also been developed for remote C-H functionalization reactions, such as the dehydrogenation and lactonization of aliphatic acids, showcasing the versatility of copper in mediating radical-based transformations. nih.gov

Metal-Free Electrochemical and Radical Halogenation Approaches for Quinolines

In a move towards more sustainable and economical synthetic routes, metal-free halogenation methods have been developed. These approaches often rely on radical-based or electrochemical processes, avoiding the cost and potential toxicity associated with transition metal catalysts. rsc.orgnih.gov

An operationally simple and highly general protocol for the regioselective C5-halogenation of 8-substituted quinolines has been established using inexpensive and atom-economical trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination). rsc.org These reactions proceed at room temperature, are open to the air, and show excellent functional group tolerance, providing the C5-halogenated products in good to excellent yields. rsc.orgrsc.org A radical pathway is proposed for this transformation. rsc.org Similarly, N-halosuccinimides (NCS, NBS, NIS) can be used as halogen sources for the C5-selective halogenation of quinolines in water, further enhancing the green credentials of the method. rsc.org

Electrochemical methods offer another powerful metal-free alternative. The electrochemical oxidative dihalogenation (dichlorination or dibromination) of 8-aminoquinolines at the C5 and C7 positions has been achieved using N-halosuccinimides as the halogen source. researchgate.net This method avoids the need for external chemical oxidants, using electricity as a clean reagent. researchgate.net More recently, an effective C3-H halogenation of quinoline-4(1H)-ones has been developed under electrochemical conditions, where potassium halides serve as both the halogenating agent and the electrolyte. acs.org Mechanistic studies indicate that halogen radicals play a key role in promoting the activation of N-H bonds in these substrates. acs.org

Green Chemistry Principles in the Synthesis of Halogenated Quinolines

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinoline derivatives. tandfonline.com The focus is on developing methods that are more environmentally friendly by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of alternative energy sources, greener solvents, and efficient catalysts. tandfonline.commdpi.com

The development of metal-free synthetic methods, as described previously, is a significant step towards greener chemistry. mdpi.com Additionally, the use of nanocatalysts is gaining traction as they offer high efficiency and can often be recovered and reused, minimizing waste. nih.gov Solvents are a major contributor to the environmental impact of chemical processes, leading to research into benign alternatives like water, ethanol, and ionic liquids for quinoline synthesis. tandfonline.com

Ultrasound-Assisted Synthesis of Quinoline Derivatives

Ultrasound-assisted organic synthesis (sonochemistry) has emerged as a valuable green chemistry tool. The application of ultrasonic irradiation can dramatically enhance reaction rates and improve yields by creating localized high-pressure and high-temperature zones through a phenomenon known as acoustic cavitation. nih.govrsc.org This leads to enhanced mass transfer and homogenization of the reaction mixture. nih.gov

Compared to conventional heating methods, ultrasound-assisted synthesis offers several advantages:

Reduced Reaction Times: Reactions that take several hours or even days under thermal heating can often be completed in minutes. rsc.org

Higher Yields and Purity: The efficient energy transfer often leads to cleaner reactions with fewer byproducts and higher product yields. rsc.org

Milder Conditions: Reactions can frequently be conducted at lower bulk temperatures, preserving thermally sensitive functional groups.

Studies have demonstrated the successful synthesis of various quinoline derivatives, such as quinoline-imidazole hybrids and piperidinyl-quinoline acylhydrazones, using ultrasound irradiation. nih.govmdpi.com

Table 3: Comparison of Ultrasound (US) vs. Conventional Heating (TH) for Quinoline Synthesis

| Reaction | Method | Reaction Time (min) | Yield (%) | Reference |

| N-alkylation of imidazole | TH | 240 - 360 | 85 - 92 | rsc.org |

| N-alkylation of imidazole | US | 15 - 20 | 90 - 98 | rsc.org |

| Huisgen [3+2] cycloaddition | TH | 720 - 960 | 70 - 75 (global) | rsc.org |

| Huisgen [3+2] cycloaddition | US | 150 - 180 | 75 - 80 (global) | rsc.org |

| Acylhydrazone formation | US | 4 - 6 | Excellent | mdpi.com |

Microwave-Assisted Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) is another key technology in green chemistry that utilizes microwave energy to heat reactions directly and efficiently. acs.orgbenthamdirect.com This technique offers significant advantages over conventional heating methods, including rapid heating, precise temperature control, reduced reaction times (from hours to minutes), and often improved yields and product purity. acs.orgnih.govcam.ac.uk

The Friedländer synthesis of quinolines, for example, can be dramatically accelerated using microwave irradiation. A reaction that proceeds in very poor yield over several days with conventional heating can be achieved in excellent yield within just 5 minutes at 160 °C in a microwave reactor. nih.govcam.ac.uk Microwave-assisted protocols have been developed for various quinoline syntheses, including multicomponent reactions that build molecular complexity in a single, efficient step. acs.org The use of microwave heating is considered an environmentally benign and energy-efficient approach for synthesizing a wide range of heterocyclic compounds, including fluorinated derivatives. benthamdirect.com

Table 4: Efficacy of Microwave-Assisted Quinoline Synthesis

| Synthesis Type | Method | Reaction Time | Yield | Reference |

| Friedländer Synthesis | Conventional | Several days | Very poor | nih.gov |

| Friedländer Synthesis | Microwave (160 °C) | 5 minutes | Excellent | nih.gov |

| Three-component reaction | Microwave (125-135 °C) | 8 - 20 minutes | Not specified | acs.org |

| Knoevenagel Condensation | Conventional | Not specified | Lower | benthamdirect.com |

| Knoevenagel Condensation | Microwave | Not specified | Higher | benthamdirect.com |

Biocatalysis in Quinoline Functionalization

The functionalization of quinolines, a critical scaffold in many pharmaceutical drugs, presents a significant challenge due to the low reactivity of their π-electron-deficient core. nih.gov Traditional chemical methods for their synthesis and modification often require harsh conditions and expensive, toxic reagents. nih.govresearchgate.net As a sustainable alternative, biocatalysis has emerged as a powerful strategy, employing enzymes for the synthesis and functionalization of quinolines and their derivatives under mild and environmentally benign conditions. nih.govresearchgate.net Oxidizing biocatalysts, in particular, have been widely utilized for their efficiency and high selectivity at ambient temperature and pressure, sometimes without the need for external cofactors. nih.gov

Research has demonstrated the utility of various enzymes, including monoamine oxidases (MAO-N), laccases, and horseradish peroxidase (HRP), in the aromatization of partially saturated cyclic substrates to form aromatic heterocycles like quinolines. nih.govacs.org These enzymatic approaches enable the synthesis of quinoline derivatives with substitution patterns that are difficult to achieve through conventional functionalization reactions. nih.govresearchgate.net

One prominent strategy involves the oxidation of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. nih.gov Monoamine oxidase (MAO-N) enzymes, used as whole cells or in purified form, have proven effective in catalyzing this biotransformation. nih.govacs.org For instance, the MAO-N variant D11 has been shown to be an efficient biocatalyst for the conversion of THQs to quinolines. acs.org Computational studies suggest that the efficiency of this MAO-N-catalyzed biotransformation can be influenced by both steric and electronic properties of the THQ substrates. acs.org

Another biocatalytic approach utilizes horseradish peroxidase (HRP) for the synthesis of 2-quinolone compounds from N-cyclopropyl-N-alkylanilines through an annulation/aromatization reaction, followed by a metal-mediated oxidation. nih.govacs.org While HRP has been extensively studied for its stability, its application in organic synthesis has been comparatively rare. acs.org

Myoglobin-based biocatalysts have also been engineered for the C-H functionalization of heterocyclic molecules, a concept applicable to the quinoline scaffold. proquest.comresearchgate.net These engineered hemoproteins can catalyze abiotic carbene and nitrene transfer reactions with high activity and stereoselectivity. proquest.com This methodology has been successfully applied to the C-H functionalization of indoles and could be extended to other heterocycles. proquest.comresearchgate.net

Furthermore, other enzymatic systems have been explored for quinoline synthesis. α-Amylase has been reported to catalyze the one-pot domino aza-Michael/Aldol/aromatization reactions of 2-aminobenzaldehydes with α,β-unsaturated carbonyls to yield substituted quinolines. researchgate.net Additionally, a photoenzymatic system composed of nitroreductase and chlorophyll (B73375) has been developed for the synthesis of N-heterocycles from nitro compounds, demonstrating a novel approach to quinoline synthesis. researchgate.net

The following tables summarize key findings from research on the biocatalytic functionalization of quinolines.

Table 1: Enzymatic Oxidation of 1,2,3,4-Tetrahydroquinolines (THQs) to Quinolines using MAO-N

| Enzyme Variant | Substrate (THQ) | Product (Quinoline) | Conversion (%) | Reference |

| MAO-N D11 | 1,2,3,4-Tetrahydroquinoline | Quinoline | 56 | acs.org |

| MAO-N D11 (with catalase) | 1,2,3,4-Tetrahydroquinoline | Quinoline | 52 | nih.gov |

Data sourced from studies on the biocatalytic aromatization of THQs. nih.govacs.org

Table 2: Biocatalytic Approaches to Quinoline and Analogue Synthesis

| Enzyme/Biocatalyst | Reaction Type | Substrate(s) | Product Type | Reference |

| Monoamine Oxidase (MAO-N) | Oxidation/Aromatization | 1,2,3,4-Tetrahydroquinolines | Quinolines | nih.govacs.org |

| Horseradish Peroxidase (HRP) | Annulation/Aromatization | N-Cyclopropyl-N-alkylanilines | 2-Quinolones | nih.govacs.org |

| Engineered Myoglobin (Mb) | C-H Functionalization | Indoles, α-ethyl diazoacetate | C3-functionalized indoles | proquest.com |

| α-Amylase | Domino Aza-Michael/Aldol/Aromatization | 2-Aminobenzaldehydes, α,β-Unsaturated carbonyls | Substituted Quinolines | researchgate.net |

| Nitroreductase/Chlorophyll | Photoenzymatic Nitro Reduction | o-Nitroarenes with carbonyl functionality | N-Heterocycles | researchgate.net |

This table provides an overview of different biocatalytic strategies employed in the synthesis of quinolines and related heterocycles. nih.govresearchgate.netacs.orgproquest.com

Mechanistic Investigations of Reactions Involving 7 Fluoro 8 Iodo 2 Methylquinoline

Elucidation of Reaction Mechanisms in Halogenation Processes for Quinolines

The introduction of halogen atoms to the quinoline (B57606) scaffold is a pivotal step in the synthesis of compounds like 7-Fluoro-8-iodo-2-methylquinoline. The mechanisms governing these halogenation reactions are diverse and can be influenced by various factors, including the reagents used and the reaction conditions.

Radical-Mediated Halogenation Pathways

Free-radical halogenation is a key process in organic chemistry, often initiated by light or radical initiators. wikipedia.org In the context of quinolines, radical mechanisms have been proposed for C5 halogenation reactions. rsc.org These reactions can proceed via a radical chain mechanism, which involves initiation, propagation, and termination steps. wikipedia.org For instance, the halogenation of 8-substituted quinolines has been achieved using trihaloisocyanuric acid as a halogen source in a metal-free system, suggesting a plausible radical pathway. rsc.orgrsc.org Mechanistic studies, including the use of radical traps, can help confirm the involvement of radical intermediates. These studies have shown that halogen radicals can facilitate the activation of C-H bonds in quinolines. acs.org

The regioselectivity of radical halogenation is influenced by the stability of the resulting radical intermediates. wikipedia.org In the case of substituted quinolines, the position of halogenation can be directed by the electronic and steric effects of the substituents already present on the ring.

Electrochemical Mechanism Studies in Quinoline Halogenation

Electrochemical methods offer a green and efficient alternative for the halogenation of quinolines, often avoiding the need for harsh oxidants or metal catalysts. researchgate.netorganic-chemistry.org Studies have revealed that these reactions can also proceed through a radical mechanism. researchgate.net For example, the electrochemical dihalogenation of 8-aminoquinolines at the C5 and C7 positions using N-halosuccinimides as the halogen source is believed to involve a radical step. researchgate.net

Cyclic voltammetry is a powerful tool used to investigate the mechanism of these electrochemical reactions. organic-chemistry.orgrsc.org It allows for the study of the oxidation and reduction processes occurring at the electrode surface, providing evidence for the formation of radical intermediates and helping to elucidate the reaction pathway. organic-chemistry.orgnih.gov For instance, cyclic voltammetry has been used to confirm the proposed catalytic cycle in the copper-catalyzed bromination of quinoline at the C5 position. researchgate.net The electrochemical approach has been successfully applied to achieve C3-H halogenation of quinoline-4(1H)-ones, with mechanistic studies indicating that halogen radicals promote the activation of N-H bonds. acs.org

Reaction Kinetics and Thermodynamics in Quinoline Functionalization

Understanding the kinetics and thermodynamics of a reaction is essential for controlling its outcome. youtube.comkhanacademy.org Thermodynamics governs the position of equilibrium and the relative stability of reactants and products, indicated by the Gibbs free energy change (ΔG). youtube.com Kinetics, on the other hand, deals with the rate of the reaction, which is determined by the activation energy (Ea). youtube.comkhanacademy.org

Thermodynamic properties of quinoline and its derivatives have been determined through various calorimetric and spectroscopic methods. osti.gov These data, including enthalpy, entropy, and Gibbs free energy of formation, are invaluable for predicting the feasibility and spontaneity of a reaction under specific conditions. osti.gov For example, an exothermic reaction (negative ΔH) with an increase in entropy (positive ΔS) will be thermodynamically favorable. youtube.com

Stereochemical and Regiochemical Control in this compound Synthesis

The synthesis of a specific isomer like this compound requires precise control over the stereochemistry and regiochemistry of the reactions. Regioselectivity, the control of where a reaction occurs on a molecule, is a significant challenge in the functionalization of quinolines due to the presence of multiple reactive sites. nih.gov

The directing effects of substituents already present on the quinoline ring are paramount in achieving regiochemical control. For instance, in the Combes synthesis, the nature of the substituents on the aniline (B41778) and the β-diketone can influence the regioselectivity of the cyclization. wikipedia.org Similarly, in direct C-H functionalization reactions, the choice of catalyst and directing group can selectively activate a specific C-H bond. nih.gov

Metal-free protocols have been developed for the highly regioselective C5-H halogenation of 8-substituted quinolines, demonstrating excellent control over the position of halogenation. rsc.orgrsc.org These methods often exhibit high functional group tolerance, allowing for the synthesis of a wide range of substituted quinolines. rsc.orgrsc.orgrsc.org The choice of the halogenating agent and reaction conditions are critical in achieving the desired regioselectivity. For example, different halogenating agents can lead to halogenation at different positions on the quinoline ring. rsc.org

Below is an interactive data table summarizing key aspects of the reactions discussed:

| Reaction Type | Key Mechanistic Feature | Method of Investigation | Factors Influencing Control |

| Radical Halogenation | Formation of halogen radical intermediates | Use of radical traps, product analysis | Substituent effects, stability of radical intermediates |

| Electrochemical Halogenation | Generation of radical species at an electrode | Cyclic voltammetry | Electrode material, solvent, supporting electrolyte |

| Quinoline Functionalization | Rate-determining step, transition state stability | Kinetic studies, computational modeling | Temperature, catalyst, reactant concentration |

| Regioselective Synthesis | Directed C-H activation | Spectroscopic analysis (NMR, MS) | Directing groups, catalysts, reaction conditions |

Reactivity and Transformations of 7 Fluoro 8 Iodo 2 Methylquinoline

Reactivity of the Quinoline (B57606) Nitrogen Atom in 7-Fluoro-8-iodo-2-methylquinoline

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. This inherent reactivity allows it to participate in acid-base reactions and to be alkylated. scribd.com For instance, treatment with various acids will lead to the formation of the corresponding quinolinium salts.

Furthermore, the nitrogen can be oxidized to form the N-oxide derivative. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can then serve as a handle for further functionalization of the quinoline ring.

Reactivity at the Methyl Group (C2) of this compound

The methyl group at the C2 position of the quinoline ring is activated by the adjacent nitrogen atom. This activation facilitates the deprotonation of the methyl group by a strong base, generating a nucleophilic carbanion. This carbanion can then react with various electrophiles, allowing for the elongation of the carbon chain at this position.

One notable reaction involving the C2-methyl group is its condensation with aldehydes, such as benzaldehyde, to form styryl derivatives. This type of reaction, known as the Doebner-von Miller reaction, is a classical method for the synthesis of substituted quinolines and can be adapted for the functionalization of pre-existing ones.

Reactivity of the Halogen Substituents (C7-Fluoro, C8-Iodo)

The halogen atoms at the C7 and C8 positions are key to the synthetic utility of this compound, providing sites for both nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) with Fluorine and Iodine on the Quinoline Core

While both fluorine and iodine are halogens, their reactivity in nucleophilic aromatic substitution (SNAr) reactions on the quinoline core differs significantly. The fluorine atom at the C7 position is a much better leaving group in SNAr reactions compared to the iodine atom at C8. youtube.com This is due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack. youtube.com The rate-determining step in SNAr is the initial attack by the nucleophile, and the strong electron-withdrawing nature of fluorine facilitates this step. youtube.com

Therefore, nucleophiles will preferentially displace the fluorine atom at C7. For SNAr to occur at the C8-iodo position, more forcing reaction conditions would generally be required.

Cross-Coupling Reactions at the C8-Iodo Position

The iodine atom at the C8 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. researchgate.netmdpi.com In the context of this compound, the C8-iodo bond is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the C8 position by reacting the iodoquinoline with a corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base. mdpi.com

A typical reaction setup involves dissolving the this compound and the boronic acid derivative in a suitable solvent system, often a mixture like DMF/water. mdpi.com A palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium hydroxide (B78521) or potassium carbonate, are then added. mdpi.com The reaction is often heated to facilitate the coupling. mdpi.com This methodology provides a straightforward route to novel 8-substituted-7-fluoro-2-methylquinolines.

Beyond the Suzuki-Miyaura coupling, the C8-iodo position is also amenable to other palladium-catalyzed transformations.

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the iodoquinoline with a terminal alkyne. soton.ac.uk This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. soton.ac.uk This provides access to 8-alkynyl-7-fluoro-2-methylquinolines, which are valuable intermediates for further synthetic manipulations.

The Stille coupling involves the reaction of the iodoquinoline with an organostannane reagent (R-SnR'₃). msu.edu Similar to the Suzuki-Miyaura reaction, it is catalyzed by a palladium complex and allows for the formation of a new carbon-carbon bond. While effective, the toxicity of the tin byproducts has led to a preference for other coupling methods like the Suzuki-Miyaura reaction in many applications. msu.edu

Directed Metalation Reactions for Quinoline Derivatives with C8-Iodo Functionality

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgwikipedia.org The principle of DoM involves the use of a directing metalation group (DMG), which is typically a Lewis basic functional group that can coordinate to an organolithium reagent. baranlab.orgwikipedia.org This coordination brings the strong base into proximity with an ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate can then be trapped by various electrophiles, allowing for the introduction of a wide range of functional groups exclusively at the ortho-position. wikipedia.org

In the context of quinoline derivatives, the ring nitrogen atom can itself act as a DMG, directing metalation to the C2 and C8 positions. However, the presence of other substituents significantly influences the regioselectivity of the deprotonation. For a substrate like this compound, several factors are at play. The fluorine atom at C7 can act as a moderate DMG. organic-chemistry.org

A more prominent reaction pathway for quinolines bearing a halogen at the C8 position is halogen-metal exchange. Instead of deprotonation of a C-H bond, the organolithium reagent can swap its lithium atom for the iodine atom at the C8 position. This is a common and efficient way to generate an 8-lithioquinoline species, which can then undergo further reactions. This process is particularly favorable with iodo-substituted arenes and strong bases like n-butyllithium or t-butyllithium. baranlab.org The resulting 8-quinolinyllithium intermediate is a versatile nucleophile for forming new carbon-carbon or carbon-heteroatom bonds.

The table below illustrates the general scheme for directed metalation and halogen-metal exchange on a substituted 8-iodoquinoline (B173137).

| Reaction Type | Starting Material | Reagents | Intermediate | Electrophile (E+) | Product |

| Halogen-Metal Exchange | 8-Iodoquinoline Derivative | 1. n-BuLi or t-BuLi, THF, -78 °C | 8-Lithioquinoline Derivative | 2. E+ | 8-Substituted Quinoline Derivative |

| Directed ortho-Metalation | Quinoline Derivative | 1. LDA or LiTMP, THF, -78 °C | Lithiated Quinoline | 2. E+ | Ortho-Substituted Quinoline |

Halogen-Dance Reactions in Polyhalogenated Quinolines

The halogen-dance reaction (HDR) is a base-catalyzed isomerization process where a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a more thermodynamically stable position. wikipedia.orgresearchgate.net This rearrangement is particularly prevalent for bromo- and iodo-substituted heterocycles and is typically initiated by strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). wikipedia.orgclockss.org

For polyhalogenated quinolines, such as this compound, the halogen dance presents a potential pathway for isomerization. The fluorine atom at C7 is generally non-labile and can act as a directing group for the initial deprotonation. clockss.org It is conceivable that under strong basic conditions (e.g., LDA), deprotonation could occur at a site that facilitates the migration of the iodine atom. For instance, a 1,3-iodine shift has been observed in the reaction of 4-iodo-3-fluoroquinoline with LDA. clockss.org A similar rearrangement could potentially occur in this compound, leading to new isomers that would be difficult to synthesize through other methods.

The following table outlines a representative halogen-dance reaction on a halo-substituted quinoline.

| Starting Material | Base | Conditions | Key Process | Potential Product(s) | Reference |

| 4-Iodo-3-fluoroquinoline | LDA | THF, -75 °C, then quench with D₂O | 1,3-Iodine Shift | 3-Fluoro-4-deutero-2-iodoquinoline | clockss.org |

| This compound | LDA | THF, -75 °C | Hypothetical 1,2-Iodine Shift | 6-Iodo-7-fluoro-2-methylquinoline | N/A |

Functional Group Interconversions on the Quinoline Ring of this compound

The C8-iodo substituent in this compound is a highly valuable functional handle for a variety of interconversions, most notably through transition-metal-catalyzed cross-coupling reactions. db-thueringen.de The carbon-iodine bond is relatively weak, making it an excellent substrate for oxidative addition to a low-valent metal catalyst, such as palladium(0). This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C8 position with high efficiency and selectivity.

Common cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: Reaction of the 8-iodoquinoline with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govresearchgate.net This is a widely used method for creating biaryl structures or introducing alkyl or vinyl groups.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to install an alkynyl group at the C8 position. db-thueringen.de This reaction is fundamental for the synthesis of conjugated enyne systems.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond, providing access to 8-aminoquinoline (B160924) derivatives.

Stille Coupling: Reaction with an organostannane reagent in the presence of a palladium catalyst.

These transformations are generally tolerant of the other functional groups on the quinoline ring, such as the C7-fluoro and C2-methyl groups, allowing for the late-stage functionalization of the molecule. The C-F bond is significantly stronger and less reactive under these conditions, and the C2-methyl group is typically inert.

The table below summarizes key functional group interconversions starting from an 8-iodoquinoline derivative.

| Reaction Type | Reagents | Catalyst/Conditions | Product Functional Group at C8 |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂), Base (e.g., K₂CO₃, CsF) | Pd(PPh₃)₄ or other Pd(0) catalyst, Toluene/H₂O | Aryl (e.g., -Phenyl) |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH), Base (e.g., Et₃N) | Pd(PPh₃)₂Cl₂, CuI, THF/Et₃N | Alkynyl (-C≡C-R) |

| Buchwald-Hartwig Amination | Amine (R₂NH), Base (e.g., NaOtBu) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | Amino (-NR₂) |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, Toluene | Alkyl, Vinyl, or Aryl (-R) |

Advanced Spectroscopic and Computational Approaches for Structural and Electronic Characterization

Spectroscopic Techniques for Structural Elucidation of 7-Fluoro-8-iodo-2-methylquinoline

Spectroscopy is the cornerstone for determining the structure of organic compounds. A combination of nuclear magnetic resonance, mass spectrometry, and various optical spectroscopies provides a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N, 2D NMR Experiments)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals for each of the aromatic protons and the methyl group. The methyl group (at C2) would appear as a singlet in the upfield region, typically around 2.5-2.7 ppm. The aromatic protons on the quinoline (B57606) core would exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. For instance, the proton at C3 would likely be a doublet, coupled to the proton at C4. The protons at C5 and C6 would also show couplings to each other and to the fluorine at C7.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would display ten distinct signals. The methyl carbon would be found upfield (around 20-25 ppm). The carbon atoms bonded to the electronegative fluorine (C7) and iodine (C8) would be significantly affected. The C7 signal would appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), a characteristic feature in ¹³C NMR. The C8 signal would be shifted upfield due to the heavy atom effect of iodine. Data from the related compound, 7-fluoro-2-methylquinoline (B75012), shows characteristic shifts that inform these predictions chemicalbook.com.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. In this compound, the spectrum would show a single resonance for the fluorine atom at the C7 position. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. Furthermore, this signal would be split by couplings to adjacent protons (H6 and H5), providing valuable information on the substitution pattern of the benzene (B151609) ring portion of the quinoline system. Studies on other fluoroquinolines demonstrate the utility of this technique nih.govspectrabase.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known substituent effects and data from analogous compounds like 7-fluoro-2-methylquinoline chemicalbook.comchemicalbook.com and 2-methylquinoline (B7769805) spectrabase.com. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (2D NMR) |

| 2-CH₃ | ~2.6 (s) | ~25 | HMBC to C2, C3 |

| 3 | ~7.3 (d) | ~123 | COSY with H4; HMBC to C2, C4, C4a |

| 4 | ~8.0 (d) | ~137 | COSY with H3; HMBC to C2, C5, C8a |

| 5 | ~7.8 (dd) | ~128 | COSY with H6; HMBC to C4, C7, C8a |

| 6 | ~7.2 (t) | ~115 (d, JCF) | COSY with H5; HMBC to C4a, C8 |

| 7 | - | ~162 (d, ¹JCF) | HMBC from H5, H6 |

| 8 | - | ~95 | HMBC from H6 |

| 4a | - | ~148 | HMBC from H3, H5 |

| 8a | - | ~127 | HMBC from H4, H5, H6 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₀H₇FIN), the molecular formula leads to an exact mass that can be precisely determined by High-Resolution Mass Spectrometry (HRMS). This provides unequivocal confirmation of the elemental composition. The nominal molecular weight is approximately 287 g/mol . The mass spectrum would show a prominent molecular ion peak [M]⁺. The fragmentation pattern would be characteristic of the quinoline core and its substituents, with potential losses of iodine (I·), methyl (CH₃·), and hydrogen cyanide (HCN) being common fragmentation pathways for this class of compounds.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a "fingerprint" that is unique to the compound's structure. For this compound, characteristic vibrational bands would include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the aromatic quinoline ring system are expected in the 1620-1450 cm⁻¹ region.

C-F stretching: A strong absorption band characteristic of the C-F bond is expected in the 1250-1000 cm⁻¹ region.

C-I stretching: The C-I bond vibration would appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Out-of-plane bending: C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Data from the related 7-fluoro-2-methylquinoline shows characteristic bands for the quinoline ring and C-F stretching, which would also be present in the iodo-substituted analogue nih.govmdpi.com.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For conjugated aromatic systems like quinolines, the spectrum is dominated by π → π* transitions. The parent quinoline molecule exhibits absorption bands around 270 nm and 310 nm. The introduction of substituents alters the electronic structure and thus the absorption profile. The methyl group, being weakly electron-donating, and the halogens (fluoro and iodo) with their inductive and resonance effects, are expected to cause a shift in the absorption maxima (a bathochromic or red shift) compared to the unsubstituted quinoline core. Studies on various substituted quinolines confirm that their absorption spectra typically fall within the 280 to 500 nm range researchgate.netresearchgate.netnih.gov.

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, XRD analysis would provide exact bond lengths, bond angles, and torsion angles. It would also reveal intermolecular interactions in the crystal lattice, such as π-π stacking between the quinoline rings and, notably, potential halogen bonding involving the iodine atom at C8. Crystal structures of related compounds, such as 8-iodoquinolinium salts, have been determined, confirming the planarity of the quinoline ring system and showing various intermolecular contacts, including hydrogen and halogen bonds nih.govresearchgate.net.

Computational Chemistry and Theoretical Studies on Halogenated Quinolines

In conjunction with experimental techniques, computational chemistry provides powerful insights into molecular structure and properties. acs.orgrsc.orgnih.govresearchgate.netnih.gov

Density Functional Theory (DFT): DFT methods are widely used to predict the ground-state geometry of molecules. A geometry optimization calculation for this compound would yield theoretical bond lengths and angles that can be compared with experimental XRD data if available. DFT is also used to calculate other key properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's electronic stability and reactivity.

Time-Dependent DFT (TD-DFT): To complement experimental UV-Visible spectroscopy, TD-DFT calculations can predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions, TD-DFT can help assign the observed absorption bands to specific π → π* or n → π* transitions within the halogenated quinoline system.

Computational studies on various halogenated quinoline derivatives have demonstrated a strong correlation between theoretical predictions and experimental findings, aiding in the interpretation of complex spectra and providing a deeper understanding of how substituents influence the electronic landscape of the quinoline scaffold acs.orgrsc.orgnih.gov.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become an indispensable tool for predicting the molecular and electronic properties of organic compounds. nih.govnih.gov For this compound, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set like 6-31+G(d,p), can provide a detailed understanding of its three-dimensional structure and the distribution of electrons within the molecule. nih.gov

The optimization of the molecular geometry using DFT would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles in its most stable energetic state. nih.gov These calculations would likely show a nearly planar quinoline ring system, with minor deviations due to the steric influence of the substituents. The C-I and C-F bond lengths, as well as the bond angles around the substituted carbon atoms (C7 and C8), would be of particular interest, providing insight into the electronic and steric interplay between the iodine and fluorine atoms.

Frontier Molecular Orbital (FMO) analysis, a critical component of DFT studies, elucidates the chemical reactivity and kinetic stability of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally signifies higher reactivity. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the quinoline ring and potentially the iodine atom, while the LUMO would likely be distributed over the electron-deficient parts of the ring, influenced by the electron-withdrawing fluorine atom.

Table 1: Conceptual DFT-Calculated Electronic Properties of this compound

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the electron-donating ability. | Influenced by the methyl and iodo groups, indicating regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. | Lowered by the fluoro group, indicating regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO, indicating chemical reactivity and stability. | A moderate gap is expected, balancing stability with potential for reactivity. |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). | A measure of the molecule's resistance to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule (approximated as -ELUMO). | A measure of the molecule's ability to accept an electron. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons (χ = (I + A) / 2). | Provides insight into the overall electronic character of the molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I - A) / 2). | A larger value suggests greater stability. |

| Chemical Softness (S) | The reciprocal of chemical hardness (S = 1 / η). | A larger value suggests greater reactivity. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of the molecule (ω = μ2 / 2η). | Indicates the propensity of the molecule to act as an electrophile. |

This table is conceptual and illustrates the types of data that would be generated from DFT calculations. Actual values would require specific computational studies.

Prediction of Spectroscopic Parameters and Simulation

Computational methods are also highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis). nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically correspond to π-π* and n-π* electronic transitions within the quinoline ring system. rsc.org

Furthermore, DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. arabjchem.org The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms within the molecule. For this compound, characteristic vibrational frequencies for the C-F, C-I, and C-H bonds, as well as the vibrations of the quinoline core, would be predicted.

Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.com These theoretical chemical shifts, when compared to experimental data, can aid in the definitive assignment of signals in the NMR spectra, confirming the molecular structure.

Reactivity Prediction and Transition State Modeling for Quinoline Derivatives

DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can be employed to predict the most probable sites for electrophilic, nucleophilic, and radical attack on the this compound molecule. arabjchem.org The Molecular Electrostatic Potential (MEP) surface is another valuable tool that visually represents the charge distribution on the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. tandfonline.com For this compound, the nitrogen atom and the region around the fluorine atom are expected to show negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding interactions. Conversely, the hydrogen atoms and the region around the iodine atom may exhibit positive potential.

Transition state modeling is a sophisticated computational technique used to study the mechanism of chemical reactions. For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT can be used to locate the transition state structures. rsc.org The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. The geometry of the transition state reveals the atomic arrangements at the peak of the energy barrier, offering a detailed picture of the reaction pathway. rsc.org

Advanced Electronic Structure Analysis

Beyond standard DFT calculations, more advanced electronic structure analyses can provide deeper insights into the bonding and electronic properties of this compound. Natural Bond Orbital (NBO) analysis, for instance, can be used to investigate charge transfer interactions and hyperconjugative effects within the molecule. arabjchem.org This would be particularly useful for understanding the influence of the fluoro, iodo, and methyl substituents on the electronic delocalization within the quinoline ring.

Quantum Theory of Atoms in Molecules (QTAIM) is another powerful technique that analyzes the electron density to characterize the nature of chemical bonds. This method could be used to precisely define the properties of the C-F and C-I bonds, determining their degree of ionic versus covalent character. It could also be used to identify and characterize any non-covalent interactions, such as intramolecular hydrogen bonds or halogen bonds, which may influence the conformation and reactivity of the molecule.

Role of 7 Fluoro 8 Iodo 2 Methylquinoline As a Precursor in Complex Molecule Synthesis

Synthesis of Polyfunctionalized Quinoline (B57606) Derivatives Utilizing 7-Fluoro-8-iodo-2-methylquinoline

The strategic placement of both fluoro and iodo substituents on the this compound scaffold theoretically allows for selective and sequential functionalization. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This difference in reactivity would, in principle, permit the selective introduction of a diverse range of substituents at the 8-position while leaving the fluorine atom at the 7-position intact for subsequent transformations.

However, a detailed search of published research reveals a lack of specific examples where this compound has been explicitly used as a starting material for the synthesis of polyfunctionalized quinoline derivatives. While many studies describe the synthesis of poly-substituted quinolines, they often start from simpler precursors or use different halogenation patterns. nih.govresearchgate.net The potential for this compound to serve as a versatile precursor in this context remains largely theoretical and underexplored in the available scientific literature.

Formation of Quinoline-Based Hybrid Molecules through Strategic Derivatization

Quinoline-based hybrid molecules, which combine the quinoline scaffold with another pharmacophore or functional moiety, are a significant area of research in medicinal chemistry. nih.govsgu.ru The goal is to create new chemical entities with enhanced or novel biological activities. This compound possesses the necessary functionalities for such derivatization. For instance, the iodine atom could be transformed via cross-coupling reactions to link to other heterocyclic systems, while the fluoro group can influence the molecule's lipophilicity and metabolic stability, which are key drug-like properties.

Despite this potential, there is no specific documentation in the reviewed literature of this compound being used to form quinoline-based hybrid molecules. Research on quinoline hybrids typically employs more readily available or differently substituted quinoline precursors. nih.govsgu.ru

Development of Advanced Organic Materials from Quinoline Scaffolds

The quinoline ring system is a privileged structure in the field of materials science, particularly for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and dye-sensitized solar cells (DSSCs). ossila.com The electronic properties of these materials can be finely tuned by the introduction of various substituents onto the quinoline core. The presence of a fluorine atom in this compound could enhance the electron-accepting properties and stability of derived materials, which is a desirable trait for electron-transporting layers in OLEDs.

A review of the current literature, however, does not provide specific instances of this compound being used as a building block for the synthesis of advanced organic materials. While the development of materials from quinoline scaffolds is an active area of research, studies have focused on other derivatives. ossila.com

Future Research Directions and Unexplored Avenues for 7 Fluoro 8 Iodo 2 Methylquinoline

Novel Synthetic Routes and Sustainable Methodologies for Halogenated Quinolines

The synthesis of quinolines has a long history, with numerous named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses forming the classical foundation. mdpi.com However, these methods often rely on harsh conditions, toxic reagents, and can be inefficient. mdpi.comnih.gov The future of synthesizing compounds like 7-Fluoro-8-iodo-2-methylquinoline lies in developing novel, more sustainable routes.

Green chemistry principles are increasingly guiding synthetic efforts, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov For halogenated quinolines, this involves moving away from traditional, often stoichiometric, halogenating agents towards more atom-economical and environmentally benign alternatives. rsc.org Research is focusing on metal-free C-H halogenation protocols, which offer a direct and regioselective way to introduce halogen atoms onto the quinoline (B57606) core without the need for pre-functionalized substrates. rsc.orgrsc.org For instance, the use of trihaloisocyanuric acids as halogen sources is advantageous as they are inexpensive, atom-economical, and the cyanuric acid byproduct can be recycled. rsc.org

Future methodologies will likely emphasize:

Catalytic C-H Functionalization: Directing group-assisted or metal-catalyzed C-H activation to selectively install fluorine and iodine atoms is a key area of exploration. mdpi.com

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety for potentially hazardous reactions, and allow for easier scalability compared to batch processes.

Alternative Energy Sources: Microwave irradiation and sonochemistry are being explored to accelerate reaction times and improve yields, often under milder conditions than conventional heating. mdpi.comnih.gov

Benign Solvents: The use of ionic liquids or water as reaction media presents a greener alternative to volatile organic solvents. mdpi.comnih.gov

Nanocatalysts: The application of nanocatalysts offers high efficiency, selectivity, and the potential for catalyst recovery and reuse, contributing to more sustainable processes. nih.gov

| Synthetic Approach | Advantages | Key Research Focus |

| Metal-Free C-H Halogenation | High regioselectivity, avoids toxic metal catalysts, atom economy. rsc.orgrsc.org | Development of new, inexpensive halogenating agents and reaction conditions. rsc.org |

| Nanocatalysis | High catalytic activity, recyclability, solvent-free conditions. nih.gov | Synthesis of robust and highly active nanocatalysts for quinoline formation. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. mdpi.comnih.gov | Optimization of microwave parameters for specific halogenation and cyclization reactions. |

| Ionic Liquid Media | Recyclable solvent/catalyst, improved reaction rates. mdpi.comnih.gov | Design of task-specific ionic liquids for quinoline synthesis. |

Exploration of Cascade and Multicomponent Reactions for Enhanced Efficiency

For a polysubstituted compound like this compound, MCRs offer a highly convergent approach. Future research could explore a one-pot synthesis starting from simple, readily available precursors. For example, a modified Friedländer annulation or a Pfitzinger reaction could be designed as a multicomponent process. nih.gov The development of novel zinc-catalyzed MCRs, which can proceed under solvent-free conditions, is a particularly promising avenue. nih.gov

The key goals in this area include:

Designing Novel MCRs: Devising new combinations of starting materials to access unique substitution patterns on the quinoline scaffold.

Catalyst Development: Identifying new catalysts, including metal-based systems and organocatalysts, that can facilitate multiple steps in a cascade sequence with high selectivity.

Expanding Substrate Scope: Broadening the range of aldehydes, amines, and carbonyl compounds that can participate in these reactions to generate a diverse library of halogenated quinolines.

Asymmetric Synthesis Approaches to Chiral Quinoline Derivatives

While this compound itself is achiral, its core structure is a valuable scaffold for building chiral molecules, which are of paramount importance in medicinal chemistry. researchgate.netdntb.gov.ua Asymmetric synthesis, the generation of enantiomerically pure compounds, is a major frontier in organic chemistry.

Future research will focus on developing catalytic asymmetric methods to produce chiral quinoline derivatives. This includes:

Asymmetric Cycloadditions: Inverse electron demand Diels-Alder reactions, promoted by chiral Lewis acid catalysts, can provide a route to enantiomerically enriched tetrahydroquinolines, which can then be aromatized. acs.orgnih.govacs.org

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral quinoline substrates using chiral transition metal complexes is a powerful tool for creating stereocenters.

Organocatalysis: The use of small, chiral organic molecules as catalysts to induce enantioselectivity in quinoline-forming reactions is a rapidly growing field, avoiding the use of potentially toxic and expensive metals.

The development of chiral ligands containing quinoline motifs is itself a significant area of research, as these can be applied in a wide range of asymmetric transformations. researchgate.netdntb.gov.ua

| Asymmetric Strategy | Catalyst Type | Potential Products |

| Inverse Electron Demand Diels-Alder | Chiral Ti(IV) Complex acs.orgnih.govacs.org | Chiral Tetrahydroquinolines |

| Asymmetric Hydrogenation | Chiral Transition Metal Complexes | Enantiopure Substituted Quinolines |

| Organocatalysis | Chiral Amines, Phosphoric Acids | Chiral Quinolines and derivatives |

Advanced Mechanistic Studies using Operando Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. While traditional mechanistic studies rely on analyzing reaction intermediates and byproducts after the reaction is complete, operando techniques offer a powerful alternative. Operando spectroscopy involves monitoring a catalytic reaction in real-time, under actual operating conditions.

For the synthesis of halogenated quinolines, future research could employ techniques like:

Operando FT-IR and Raman Spectroscopy: To identify and track the concentration of key intermediates and catalyst species throughout the reaction.

Operando X-ray Absorption Spectroscopy (XAS): To probe the electronic structure and coordination environment of metal catalysts during the catalytic cycle.